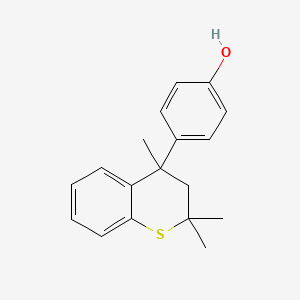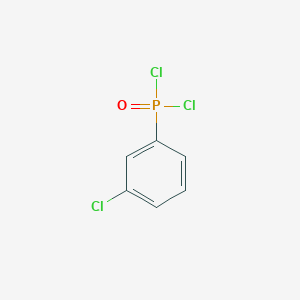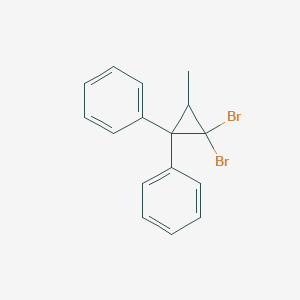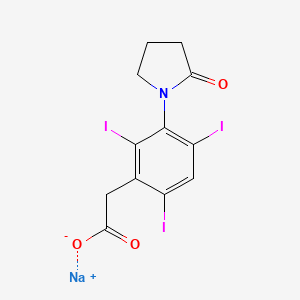
Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt: is a chemical compound that is characterized by the presence of a pyrrolidinyl group, a triiodophenyl group, and a sodium salt of acetic acid. This compound is notable for its unique structure, which combines these functional groups, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Triiodophenyl Group: The triiodophenyl group is introduced through iodination reactions, where iodine is added to a phenyl ring in the presence of a catalyst.
Formation of the Sodium Salt: The final step involves the neutralization of acetic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidinyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triiodophenyl group to less iodinated forms.
Substitution: The compound can participate in substitution reactions, where one of the iodine atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidinyl group.
Reduction: Less iodinated phenyl derivatives.
Substitution: Compounds with different substituents replacing the iodine atoms.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of pyrrolidinyl and triiodophenyl groups into target molecules.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of diagnostic agents due to the presence of iodine atoms which are useful in imaging techniques.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidinyl group can interact with active sites of enzymes, while the triiodophenyl group can participate in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4-diiodophenyl)-, sodium salt
- Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-tribromophenyl)-, sodium salt
Comparison:
- The presence of different halogen atoms (iodine vs. bromine) in similar compounds can significantly affect their chemical reactivity and biological activity.
- The triiodophenyl group in the compound provides unique properties such as higher atomic mass and specific interactions with biological molecules, making it distinct from its diiodo and tribromo counterparts.
This detailed article provides a comprehensive overview of acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
21762-02-7 |
|---|---|
分子式 |
C12H9I3NNaO3 |
分子量 |
618.91 g/mol |
IUPAC名 |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]acetate |
InChI |
InChI=1S/C12H10I3NO3.Na/c13-7-5-8(14)12(16-3-1-2-9(16)17)11(15)6(7)4-10(18)19;/h5H,1-4H2,(H,18,19);/q;+1/p-1 |
InChIキー |
RTMQRPQZEVBQRD-UHFFFAOYSA-M |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=C(C(=C2I)CC(=O)[O-])I)I.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


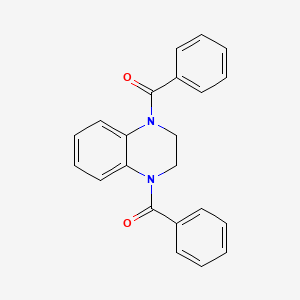

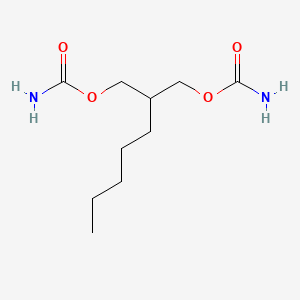

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
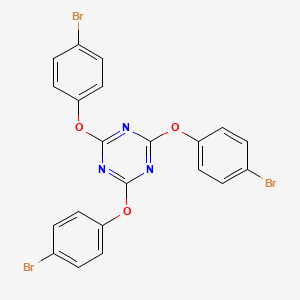
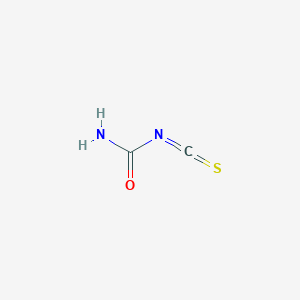
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

